molecular formula C11H15N3O5S B5149691 4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide

4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide

Cat. No. B5149691
M. Wt: 301.32 g/mol
InChI Key: DCNFRNJKDAQOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Scientific Research Applications

4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, and it has been found to induce apoptosis in these cells. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, with promising results in animal models.

Mechanism of Action

The mechanism of action of 4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling and regulation. Additionally, this compound has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been found to have a variety of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, this compound has been found to have antioxidant properties. It has also been investigated for its potential as a neuroprotective agent, with studies showing that it can protect against oxidative stress and neuronal damage in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in lab experiments is its cytotoxicity against cancer cells. This makes it a promising candidate for further investigation as an anti-cancer agent. Additionally, this compound has been found to have relatively low toxicity in animal models, which is a positive factor for its potential use in humans. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. Additionally, the synthesis of this compound can be challenging, and it may not be readily available for all researchers.

Future Directions

There are several potential future directions for research on 4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation is needed to fully understand its mechanism of action and optimize its use in lab experiments. Finally, this compound could be further modified and optimized to increase its potency and selectivity as an anti-cancer agent.

Synthesis Methods

The synthesis of 4-(3,4,5-trimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is then oxidized to yield the final compound. The synthesis process has been optimized and improved over time, and various modifications have been made to increase the yield and purity of the final product.

properties

IUPAC Name

1,1-dioxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,2,5-thiadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5S/c1-17-7-4-6(5-8(18-2)10(7)19-3)9-11(12)14-20(15,16)13-9/h4-5,9,13H,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNFRNJKDAQOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=NS(=O)(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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